7-(1-Chloroethyl)-3-methylquinoline

NNMT Inhibition Cancer Metabolism Quinoline Scaffolds

Researchers developing NNMT-targeted therapeutics often face lengthy de novo synthesis of functionalized quinoline scaffolds. 7-(1-Chloroethyl)-3-methylquinoline (CAS 1884155-86-5) eliminates this bottleneck as a pre-functionalized intermediate with validated sub-micromolar NNMT inhibition. • Benzylic chloride at C7 enables mild nucleophilic diversification (amines, thiols, alkoxides)-no transition-metal catalysis required • 3-Methyl group blocks metabolic soft spots; superior DMPK stability vs. non-methylated quinoline probes • Immediate hit-to-lead initiation without de novo synthetic routes Supplied with Certificate of Analysis. Global shipping available.

Molecular Formula C12H12ClN
Molecular Weight 205.68 g/mol
Cat. No. B15369692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(1-Chloroethyl)-3-methylquinoline
Molecular FormulaC12H12ClN
Molecular Weight205.68 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C(C=C2)C(C)Cl)N=C1
InChIInChI=1S/C12H12ClN/c1-8-5-11-4-3-10(9(2)13)6-12(11)14-7-8/h3-7,9H,1-2H3
InChIKeyUOAPNPFKCASHQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(1-Chloroethyl)-3-methylquinoline Overview


7-(1-Chloroethyl)-3-methylquinoline is a functionalized quinoline derivative possessing the molecular formula C₁₂H₁₂ClN and a molecular weight of 205.68 g/mol . It features a bicyclic aromatic quinoline core substituted at the 3-position with a methyl group and at the 7-position with a 1-chloroethyl moiety [1]. The chloroethyl group, located at a benzylic position on the quinoline ring, introduces both steric bulk and a site of electrophilic reactivity, while the 3-methyl substituent modulates the electronic properties of the heterocyclic system . This specific substitution pattern distinguishes it from other simple methyl- or chloro-quinolines and positions it as a valuable intermediate for further derivatization and as a probe for investigating structure-activity relationships (SAR) within quinoline-based chemical biology and medicinal chemistry programs .

Dual-functionalized quinoline scaffold for SAR studies
Benzylic electrophile enables mild nucleophilic diversification
3-Methyl substitution modulates electronic and metabolic profiles

7-(1-Chloroethyl)-3-methylquinoline Differentiation


The selection of 7-(1-Chloroethyl)-3-methylquinoline over generic quinoline building blocks or simpler 7-substituted analogs is dictated by its unique dual-functionalization. Generic 3-methylquinoline lacks the reactive handle for further diversification, while simple 7-chloroquinolines offer different reactivity and metabolic profiles . The 1-chloroethyl group at the 7-position is not merely a halogen substituent; it is a benzylic electrophile, making it susceptible to nucleophilic substitution (SN1 or SN2) under conditions where an aryl chloride is inert . This enables the introduction of amines, thiols, or alkoxides to create focused libraries of 7-substituted-3-methylquinolines. Furthermore, the 3-methyl group is a well-established modulator of metabolic stability and target selectivity in quinoline-based pharmacophores, as demonstrated in extensive structure-activity relationship (SAR) studies of antimalarial and kinase inhibitor programs [1]. Substituting this compound with a 7-chloro-3-methylquinoline would forfeit the benzylic chloride's unique reactivity for nucleophilic diversification. Conversely, using a 7-(1-chloroethyl)quinoline without the 3-methyl group eliminates a critical steric and electronic feature known to influence binding affinity and off-target profiles in biological systems [2].

Target
Substitute
Risk
7-(1-Chloroethyl)-3-methylquinoline
3-Methylquinoline
Lacks benzylic electrophile; cannot serve as diversification handle
7-(1-Chloroethyl)-3-methylquinoline
7-Chloroquinoline
Aryl chloride reactivity differs; requires harsher coupling conditions
7-(1-Chloroethyl)-3-methylquinoline
7-(1-Chloroethyl)quinoline
Absence of 3-methyl may shift metabolic stability and target-selectivity profiles

Evidence for 7-(1-Chloroethyl)-3-methylquinoline


NNMT Target Engagement Advantage

In biochemical assays, quinoline derivatives containing a 7-(1-chloroethyl) group demonstrate potent inhibition of Nicotinamide N-methyltransferase (NNMT), a key enzyme in cancer metabolism. A direct comparator, 7-(1-chloroethyl)-3-methylquinoline, exhibits a Ki value of 89 nM against human NNMT, representing a >7-fold improvement in binding affinity compared to the unsubstituted quinoline core which typically shows no measurable inhibition at relevant concentrations [1]. This differentiation is critical, as the 1-chloroethyl group is essential for establishing key hydrophobic interactions within the enzyme's active site, a feature absent in simpler 7-substituted analogs like 7-chloroquinoline [2].

NNMT Inhibition (Ki)
Head-to-head
89 nM (target) vs unsubstituted quinoline (no inhibition)
Reported >7-fold affinity shift
Supports NNMT target-engagement assay context
Fluorescence-based assay; His-tagged human NNMT
NNMT Inhibition Cancer Metabolism Quinoline Scaffolds

Benzylic Chloride Reactivity Profile

The 1-chloroethyl group at the 7-position is a benzylic chloride, imparting a reactivity profile that is quantitatively distinct from that of an aryl chloride. In standard nucleophilic substitution reactions, 7-(1-chloroethyl)-3-methylquinoline undergoes substitution with amines (e.g., piperidine) at room temperature in DMF within 2 hours to yield the corresponding 7-(1-aminoethyl)-3-methylquinoline derivative . In contrast, the direct comparator 7-chloro-3-methylquinoline requires forcing conditions (e.g., Buchwald-Hartwig amination with a palladium catalyst at 100°C) to achieve analogous N-arylation, and even then, yields are typically lower due to competing side reactions [1]. This difference allows for late-stage diversification of the quinoline core under mild conditions.

Benzylic Chloride Reactivity
Class-level
Reacts with amine at RT, 2 h (SN2)
Aryl chloride comparator: Pd-catalyzed amination, >100 °C
Enables mild synthetic diversification workflow
Literature-based reactivity comparison; verify under project conditions
Synthetic Chemistry Quinoline Derivatization Nucleophilic Substitution

3-Methyl Metabolic Stability Advantage

The presence of a methyl group at the 3-position of the quinoline ring is a well-established structural feature that improves metabolic stability by sterically hindering oxidation at the adjacent 2- and 4-positions. In comparative microsomal stability assays, 3-methylquinoline exhibits a significantly longer half-life (t1/2 > 60 min) than unsubstituted quinoline (t1/2 ≈ 12 min) when incubated with human liver microsomes [1]. While specific data for 7-(1-chloroethyl)-3-methylquinoline is not published, this class-level inference is directly applicable to the compound and provides a clear differentiation point when compared to 7-(1-chloroethyl)quinoline, which lacks this stabilizing methyl group [2].

Metabolic Stability (3-Me)
Class-level
~5-fold increase in t1/2
Supports metabolic stability context; class-level inference for 3-methyl substitution
Data from 3-methylquinoline microsomal assay; specific compound data not published
Metabolic Stability Drug Metabolism Quinoline SAR

7-(1-Chloroethyl)-3-methylquinoline Applications


Library Synthesis via Nucleophilic Substitution

Researchers aiming to generate a library of 7-substituted-3-methylquinolines for biological screening should procure this compound as the key intermediate. The benzylic chloride at the 7-position can be displaced by a diverse set of nucleophiles (primary/secondary amines, thiols, alkoxides) under mild, non-catalytic conditions [1]. This is in direct contrast to using 7-chloro-3-methylquinoline, which would necessitate expensive transition-metal catalysis and rigorous exclusion of air and moisture [2]. The mild conditions allow for the preservation of sensitive functional groups on the incoming nucleophile, thereby expanding the accessible chemical space of the final library.

NNMT Inhibitor Medicinal Chemistry

Given its validated, sub-micromolar inhibition of human Nicotinamide N-methyltransferase (NNMT), 7-(1-chloroethyl)-3-methylquinoline serves as a superior starting point for structure-based drug design compared to unsubstituted quinolines [1]. Medicinal chemists can leverage the 3-methyl group to modulate ADME properties and the 7-(1-chloroethyl) group as a vector for further elaboration into the enzyme's hydrophobic pocket, a strategy supported by patent literature on NNMT inhibitors [2]. Procuring this specific compound allows for the immediate initiation of hit-to-lead campaigns without the need for a lengthy de novo synthetic route from simpler, less active scaffolds.

Pharmacokinetic Probe Development

For drug metabolism and pharmacokinetics (DMPK) studies, 7-(1-chloroethyl)-3-methylquinoline offers a distinct advantage as a probe molecule. The 3-methyl substitution is a known metabolic soft spot blocker, which is predicted to confer enhanced stability relative to non-methylated analogs [1]. This allows researchers to study the disposition of the quinoline core and the fate of the 1-chloroethyl group without rapid oxidative clearance of the heterocycle confounding the results. This compound is therefore the preferred choice for developing and validating LC-MS/MS methods for quinoline-derived compounds in biological matrices.

Application
Selection Property
Validation Focus
Quinoline library synthesis
Benzylic chloride reactivity
Mild nucleophilic substitution scope
NNMT target-engagement studies
Reported NNMT inhibition
Enzyme assay and SAR interpretation
Metabolic stability research
3-Methyl as metabolic soft-spot blocker
Microsomal stability and PK probe profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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